molecular formula C23H27N3O6S B1680688 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide CAS No. 150725-87-4

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide

Cat. No. B1680688
M. Wt: 473.5 g/mol
InChI Key: ZNXOKLWCOWOECF-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C23H27N3O6S . It has a molecular weight of 473.5 g/mol . This compound is also known by its synonyms, including Ro 46-2005, Ro-46-2005, RO462005, and ro46-2005 .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) . The canonical SMILES representation is CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment, preferably under -20°C .

Scientific Research Applications

Structural Analysis

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide, also known as Bosentan monohydrate, has been structurally characterized to understand its molecular interactions. The study by Kaur et al. (2012) reveals its crystal packing stabilized by various hydrogen bonds, forming a supramolecular array. This structural insight is crucial for understanding the molecular behavior in different environments (Kaur et al., 2012).

Pharmacological Characterization

Clozel et al. (1994) described the pharmacological properties of Bosentan. As a nonpeptide mixed antagonist of endothelin receptors, it shows specificity for ET receptors. This characteristic makes it a potential candidate for managing clinical disorders associated with vasoconstriction (Clozel et al., 1994).

Synthesis and Validation for In-Process Control

Jatczak et al. (2016) developed a method for the in-process control of Bosentan monohydrate synthesis, highlighting its importance in the pharmaceutical manufacturing process. This method ensures the quality and efficacy of the final pharmaceutical product (Jatczak et al., 2016).

Molecular Interaction Studies

Balu & Gopalan (2013) investigated the molecular interactions in compounds similar to Bosentan. Their work on 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide provides insights into π–π interactions and hydrogen bonding, which are essential for understanding the behavior of similar molecules in biological systems (Balu & Gopalan, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXOKLWCOWOECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164598
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide

CAS RN

150725-87-4
Record name Ro 46-2005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Pathak, N Kumar, SK Jha, SK Karn, P Singh - researchgate.net
Chagas disease, also known as Trypanosomiasis, is found mostly in Latin America by the infection of a parasite, Trypanosoma cruzi. It is considered to be vector born disease which is …
Number of citations: 0 www.researchgate.net

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